REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:3].[CH3:26][Cl:27]>C(O)(C)C>[Cl-:27].[CH3:1][N+:2]([CH2:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])([CH3:26])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCOCCCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-L autoclave equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
a reaction at 90° C. for 6 hours
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[N+](C)(C)CCCOCCCCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |